molecular formula C13H16F3NO B13421990 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

Cat. No.: B13421990
M. Wt: 259.27 g/mol
InChI Key: ZTESJRHPNQFZOH-UHFFFAOYSA-N
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Description

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This piperidine derivative features a trifluoromethylphenyl moiety, a structural motif known to enhance a compound's metabolic stability, membrane permeability, and binding affinity in drug-like molecules. The specific stereochemistry and substitution pattern on the piperidine ring make it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this scaffold in the development of potential therapeutic agents, particularly in central nervous system (CNS) targets, as the piperidine core is a common pharmacophore in neurologically active compounds. The presence of the trifluoromethyl group, a common feature in many FDA-approved drugs , improves lipid solubility and bioavailability. The methoxy group at the 4-position of the piperidine ring can significantly influence the molecule's conformational properties and its interactions with biological targets. This compound is supplied exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All researchers handling this material must adhere to appropriate safety protocols and should consult the specific Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3

InChI Key

ZTESJRHPNQFZOH-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyridine-Based Route via N-Benzyl Pyridinium Salt Intermediates

A patented method for related trifluoromethoxy-substituted piperidines (structurally akin to trifluoromethylphenyl derivatives) involves:

  • Step 1: Reaction of 4-substituted pyridine (e.g., 4-(3-(trifluoromethyl)phenyl)pyridine analogues) with benzyl or substituted benzyl halides to form N-benzyl-4-substituted pyridinium salts.

  • Step 2: Reduction of these pyridinium salts with sodium borohydride in tetrahydrofuran (THF) at 0–15 °C to yield N-benzyl-1,2,3,6-tetrahydropyridine intermediates.

  • Step 3: Catalytic hydrogenation in the presence of acid and hydrogen source converts tetrahydropyridines to piperidinium salts.

  • Step 4: Treatment with alkali liberates the free 4-substituted piperidine.

Example data from patent CN105461617A:

Step Reagents & Conditions Product Yield (%) Purity (%)
1 4-substituted pyridine + benzyl halide N-benzyl pyridinium salt Not specified Not specified
2 NaBH4, THF, 0–15 °C N-benzyl tetrahydropyridine 99.0 96.1
3 Acid + H2, catalyst Piperidinium salt Not specified Not specified
4 Alkali treatment 4-substituted piperidine Not specified Not specified

This method is noted for high yield, ease of purification, and cost-effectiveness compared to routes using expensive 4-halogen pyridines or platinum catalysts.

Grignard Reaction Route Starting from N-Protected Piperidones

Another approach involves:

  • Step a: Grignard addition of 3-(trifluoromethyl)phenyl magnesium halide to N-protected 4-piperidone to form 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine intermediates.

  • Step b: Elimination of the hydroxyl group to form tetrahydropyridine derivatives.

  • Step c: Catalytic hydrogenation to fully saturate the piperidine ring.

  • Step d: Removal of the N-protecting group to yield racemic 4-(3-(trifluoromethyl)phenyl)piperidine.

  • Step e: Optional chiral resolution to isolate enantiomers.

This method allows introduction of the trifluoromethylphenyl group via organometallic chemistry and is adaptable for various substitutions.

Step Reagents & Conditions Product Notes
a Phenyl magnesium bromide (Grignard), N-protected piperidone 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine Controlled temp 0–5 °C
b Hydroxyl elimination (e.g., with thionyl chloride) Tetrahydropyridine derivative Mixture of isomers possible
c Catalytic hydrogenation (Pd/C, H2) N-protected piperidine Saturation of ring
d Deprotection (acidic or basic) Racemic 4-(3-(trifluoromethyl)phenyl)piperidine
e Chiral resolution (acidic resolving agents) Enantiomerically pure compound Optional

This route is supported by literature describing analogous syntheses of 3-phenylpiperidines and related derivatives.

Functional Group Modification via Hiyama Coupling and Fluorination

For introducing trifluoromethyl or trifluoromethoxy groups on piperidine rings, a synthetic strategy includes:

  • Acylation of 4-hydroxypiperidine to form N-acyl intermediates.

  • Conversion to S-methyl xanthate derivatives.

  • Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent to introduce trifluoromethoxy groups.

  • Reduction of N-acyl to N-benzyl or removal of protecting groups to yield free piperidines.

This method enables multigram scale preparation of trifluoromethoxy-substituted piperidines with overall yields around 40%.

Comparative Summary Table of Preparation Methods

Methodology Starting Material Key Reactions Advantages Limitations
Pyridinium salt reduction route 4-substituted pyridine + benzyl halide Formation of pyridinium salt, NaBH4 reduction, hydrogenation, alkali treatment High yield, easy purification, cost-effective Requires handling of pyridinium salts
Grignard addition to piperidone N-protected piperidone + Grignard reagent Grignard addition, elimination, hydrogenation, deprotection, chiral resolution Versatile, allows chiral resolution Multi-step, requires organometallic reagents
Hiyama coupling and fluorination 4-hydroxypiperidine derivatives Acylation, xanthate formation, fluorination, reduction Suitable for trifluoromethoxy introduction, scalable Moderate overall yield, multi-step

Research Findings and Observations

  • The pyridinium salt reduction method is preferred for its simplicity and high purity of the final piperidine product, avoiding expensive catalysts and complicated equipment.

  • The Grignard-based route allows precise introduction of the trifluoromethylphenyl substituent and is adaptable for chiral synthesis, important for pharmaceutical applications.

  • The fluorination approach via xanthate intermediates is specialized for trifluoromethoxy derivatives but can be adapted for related trifluoromethyl groups with appropriate modifications.

  • Analytical confirmation of products typically involves NMR spectroscopy (1H, 13C, 19F) , mass spectrometry , and elemental analysis , ensuring structural integrity and purity.

The preparation of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves sophisticated multi-step synthetic routes combining classical organic transformations such as nucleophilic substitution, Grignard addition, catalytic hydrogenation, and fluorination chemistry. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. The pyridinium salt reduction method offers a high-yield, cost-effective route, while Grignard chemistry provides flexibility and chiral control. Fluorination strategies complement these by enabling introduction of trifluoromethyl and trifluoromethoxy groups with good control.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine with structurally analogous piperidine derivatives, focusing on substituents, biological activity, physicochemical properties, and key findings:

Compound Name Substituents Biological Activity Physicochemical Properties Key Findings
This compound (Target) 4-OCH₃, 4-CF₃-C₆H₄ Potential SSRI (inferred from analogs) MW: 259.27 g/mol; logP (est.): ~3.1; Moderate solubility Structural uniqueness may enhance receptor binding specificity vs. simpler analogs .
3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (21) 3-CF₃-C₆H₄ (no methoxy) SSRI (IC₅₀: 15 nM) MW: 253.70 g/mol; logP: ~2.8; High lipophilicity Removal of methoxy group reduces steric hindrance, improving potency but lowering selectivity .
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (11) 2,5-di-OCH₃, 4-CF₃-C₆H₄ SSRI (IC₅₀: 8 nM) MW: 363.80 g/mol; logP: ~3.5; Low aqueous solubility Additional methoxy groups enhance binding affinity but reduce metabolic stability .
4-(4-Trifluoromethoxy-phenyl)-piperidine 4-OCF₃-C₆H₄ Not reported (pharmaceutical intermediate) MW: 247.23 g/mol; logP: ~2.9; Higher polarity vs. CF₃ Trifluoromethoxy group increases polarity, potentially improving solubility but reducing CNS penetration .
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Oxadiazole-CF₃-C₆H₃ Unknown (structural analog) MW: 297.25 g/mol; logP: ~3.8; Poor solubility Oxadiazole introduces hydrogen-bonding capacity, altering target interactions .
4-(4-Methoxy-3-methylphenyl)piperidine 4-OCH₃, 3-CH₃-C₆H₃ Not reported MW: 205.30 g/mol; logP: ~2.5; High solubility Methyl substitution reduces steric bulk, potentially improving synthetic accessibility .

Key Structural and Functional Insights:

Impact of Methoxy Groups: The target compound’s 4-methoxy group introduces steric and electronic effects that may improve selectivity for serotonin transporters compared to non-methoxy analogs like compound 21 . Dimethoxy analogs (e.g., compound 11) show enhanced potency (IC₅₀: 8 nM) but suffer from reduced metabolic stability due to increased susceptibility to demethylation .

Trifluoromethyl vs. Trifluoromethoxy :

  • The -CF₃ group in the target compound enhances lipophilicity (logP ~3.1) compared to the more polar -OCF₃ group in compound 12 (logP ~2.9), favoring blood-brain barrier penetration .

Stereochemical Considerations :

  • Enantiomers of related compounds (e.g., compound 25 in ) exhibit significant differences in activity, underscoring the importance of chiral centers in pharmacological profiles .

Biological Activity

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H16F3N
Molecular Weight281.29 g/mol
IUPAC NameThis compound
CAS NumberNot specified in results

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit activity against various targets, particularly in the context of neuropharmacology and infectious diseases.

  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against Mycobacterium tuberculosis, although detailed studies are required to confirm its efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

A structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For instance:

  • Substituent Variations : Changes in the trifluoromethyl or methoxy groups can significantly alter the compound's potency and selectivity against specific biological targets.
  • Analog Development : Research has focused on developing analogs of this compound to enhance its therapeutic profile while minimizing side effects.

Study on Antitubercular Activity

A high-throughput screening study identified this compound as part of a series with promising antitubercular activity. The study involved:

  • Screening Methodology : Approximately 100,000 compounds were screened against Mycobacterium tuberculosis, leading to the identification of several active chemotypes.
  • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating potential as a lead compound for further development against tuberculosis .

Neuropharmacological Research

In neuropharmacological contexts, this compound has been evaluated for its effects on neurotransmitter systems:

  • Serotonin Receptors : Studies have indicated that it may act as a modulator at serotonin receptors, which are crucial for mood regulation and could have implications for treating depression and anxiety disorders .
  • Animal Models : Efficacy was assessed using animal models, where alterations in behavior correlated with receptor modulation were observed.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine?

The synthesis typically involves multi-step organic reactions, including nitration, substitution, and functional group modifications. For example:

  • Step 1 : Introduction of the trifluoromethyl group via electrophilic aromatic substitution using trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under controlled temperature (0–25°C) .
  • Step 2 : Methoxy group incorporation through nucleophilic substitution or coupling reactions (e.g., Ullmann coupling with a methoxy precursor) .
  • Step 3 : Piperidine ring closure via reductive amination or cyclization, often requiring catalysts like Pd/C or Raney Ni .
    Key Considerations : Solvent selection (e.g., dichloromethane or THF for polar reactions) and purification via column chromatography or recrystallization .

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, the methoxy group appears as a singlet (~δ 3.2–3.5 ppm), while trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in asymmetric synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

A Design of Experiments (DOE) approach is recommended:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time. For instance, higher temperatures (60–80°C) may accelerate trifluoromethylation but risk side reactions .
  • Computational Modeling : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Case Study : A 15% yield increase was achieved by switching from DCM to THF, enhancing solubility of the trifluoromethyl precursor .

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzymatic inhibition) be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity profiles. For example:
SubstituentReceptor Binding (IC₅₀, nM)Enzymatic Inhibition (IC₅₀, nM)Source
-OCH₃ (Methoxy)120 ± 15450 ± 30
-OCF₃ (Trifluoromethoxy)85 ± 10220 ± 20
  • Mechanistic Profiling : Use radioligand binding assays and enzyme kinetics (e.g., Lineweaver-Burk plots) to differentiate competitive vs. allosteric effects .

Q. What strategies stabilize the compound under varying pH and temperature conditions?

  • Salt Formation : Hydrochloride salts improve aqueous solubility and thermal stability (e.g., melting point increases from 85°C to 210°C for HCl salts) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the methoxy group at pH < 3. Buffered formulations (pH 5–7) mitigate degradation .

Methodological Challenges and Solutions

Q. How to address low yields in piperidine ring formation?

  • Catalyst Screening : Test palladium-, nickel-, or enzyme-based catalysts for cyclization efficiency. Nickel catalysts often outperform Pd in sterically hindered systems .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing side-product formation .

Q. How to validate computational predictions of reactivity in experimental settings?

  • In Silico-Experimental Feedback Loop :
    • Use DFT to predict reaction pathways (e.g., nitration regioselectivity).
    • Validate with small-scale reactions (mg-scale) monitored by LC-MS.
    • Refine computational models using experimental data .

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